molecular formula C8H7N3O2 B1524831 7-Amino-1,8-naphthyridine-2,4-diol CAS No. 76541-91-8

7-Amino-1,8-naphthyridine-2,4-diol

Cat. No. B1524831
CAS RN: 76541-91-8
M. Wt: 177.16 g/mol
InChI Key: YKWBJEGNZIUWLI-UHFFFAOYSA-N
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Patent
US04103257

Procedure details

The procedure used was a modification of that by Lappin et al. [G. A. Lappin, Q. R. Petersen and C. E. Wheeler, J. Org. Chem. 15, 377 (1950)]. 2,6-Diaminopyridine (10.9 g, 0.1 mole) and 16.0 g (0.1 mole) of diethyl malonate in 250 ml of diphenyl ether were heated with stirring under an air condenser at 170°-180° for 1 hr. Then the temperature was slowly increased to 245°. The total heating time from room temperature to final temperature was 4.5 hr. Off-white solid began to separate soon after 180° was reached. The slurry was cooled, diluted with 100 ml of benzene, filtered, and the solid product washed several times with benzene; 17.7 g (100%) after drying. The experiment was also readily performed on a 0.4-mole scale.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[N:3]=1.[C:9](OCC)(=[O:16])[CH2:10][C:11](OCC)=[O:12]>C1(OC2C=CC=CC=2)C=CC=CC=1>[NH2:8][C:4]1[N:3]=[C:2]2[C:7]([C:9]([OH:16])=[CH:10][C:11](=[O:12])[NH:1]2)=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
10.9 g
Type
reactant
Smiles
NC1=NC(=CC=C1)N
Name
Quantity
16 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring under an air condenser at 170°-180° for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the temperature was slowly increased to 245°
WAIT
Type
WAIT
Details
The total heating time from room temperature to final temperature was 4.5 hr
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
to separate soon after 180°
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled
ADDITION
Type
ADDITION
Details
diluted with 100 ml of benzene
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid product washed several times with benzene
CUSTOM
Type
CUSTOM
Details
17.7 g (100%) after drying

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=CC=C2C(=CC(NC2=N1)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.